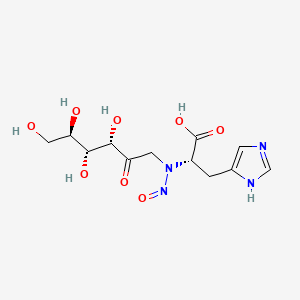
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is a compound formed by the combination of L-histidine and D-fructose, with an additional nitroso group. This compound is known for its potential antioxidant and chemopreventive properties, particularly in the context of food-related applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- typically involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the Maillard reaction conditions. This involves the use of specific catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification using chromatography techniques to isolate the compound from reaction mixtures .
Types of Reactions:
Oxidation: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- can undergo oxidation reactions, particularly in the presence of metal ions such as copper.
Substitution: Substitution reactions involving the imidazole ring of histidine can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal ions such as copper(II) ions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
L-Histidine: A naturally occurring amino acid with antioxidant properties.
D-Fructose: A reducing sugar involved in the Maillard reaction.
L-Carnosine: A dipeptide with antioxidant and anti-glycation properties.
N-(1-deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with similar properties.
Uniqueness: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is unique due to its combination of antioxidant, chemopreventive, and ACE inhibitory activities.
Propiedades
Número CAS |
99789-48-7 |
|---|---|
Fórmula molecular |
C12H18N4O8 |
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[nitroso-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C12H18N4O8/c17-4-9(19)11(21)10(20)8(18)3-16(15-24)7(12(22)23)1-6-2-13-5-14-6/h2,5,7,9-11,17,19-21H,1,3-4H2,(H,13,14)(H,22,23)/t7-,9+,10+,11+/m0/s1 |
Clave InChI |
UPTXNWARCVQXTI-AYHFEMFVSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)N(CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N(CC(=O)C(C(C(CO)O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



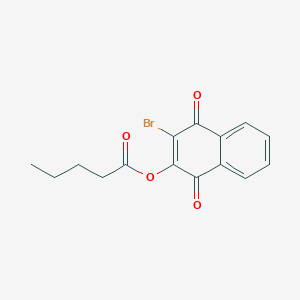
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)

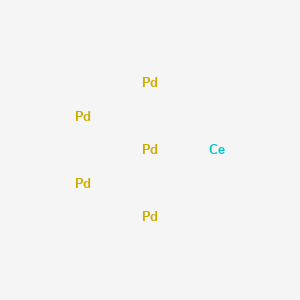

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)

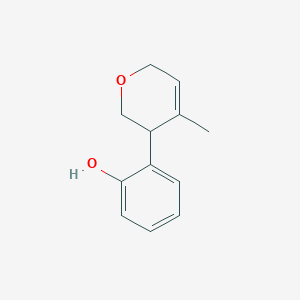
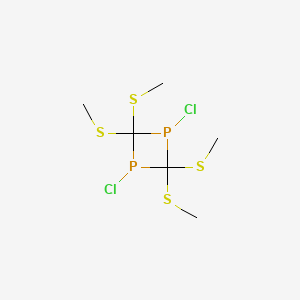
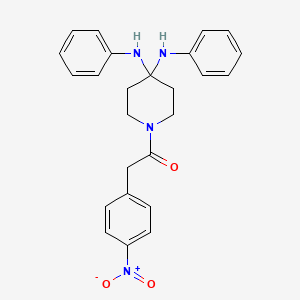


![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
